

Application Notes: Azido-PEG5-azide for Advanced Surface Modification of Nanoparticles

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Compound of Interest

Compound Name: Azido-PEG5-azide

Cat. No.: B017231

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Introduction

The surface modification of nanoparticles is a critical step in tailoring their functionality for advanced applications in drug delivery, diagnostics, and targeted therapeutics.[1] **Azido-PEG5-azide** is a homobifunctional, hydrophilic linker designed for the efficient and versatile surface engineering of a wide range of nanoparticles.[2] This molecule features a five-unit polyethylene glycol (PEG) chain, which imparts a hydrophilic shield to the nanoparticle surface—a process known as PEGylation. This modification enhances colloidal stability, prolongs systemic circulation time, and crucially, reduces non-specific protein adsorption (opsonization), thereby minimizing premature clearance by the immune system.[1][3][4][5]

The true versatility of **Azido-PEG5-azide** lies in its terminal azide (N_3) groups. These groups are exceptionally stable and serve as reactive handles for "click chemistry," one of the most efficient and bio-orthogonal conjugation strategies available.[6][7] Specifically, the azide groups readily participate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][8][9] These reactions allow for the covalent attachment of a diverse array of molecules, such as targeting ligands, imaging agents, or therapeutic payloads that contain a corresponding alkyne group, enabling the creation of highly specific and multifunctional nanocarriers.[8][10]

Key Features and Applications

- **Enhanced Biocompatibility and Stability:** The PEG spacer provides a hydration layer that prevents nanoparticle aggregation and reduces recognition by the reticuloendothelial system

(RES).[3][5]

- **Reduced Opsonization:** The hydrophilic shield minimizes the adsorption of plasma proteins, which is a key factor in extending the in-vivo circulation half-life of nanoparticles.[4][5]
- **Versatile Bioconjugation:** The dual azide terminals enable highly specific and efficient "click" chemistry reactions for the attachment of various biomolecules, creating a multifunctional platform.[6][7]
- **Targeted Drug Delivery:** Targeting moieties (e.g., antibodies, peptides, folate) can be conjugated to the nanoparticle surface to facilitate selective accumulation at disease sites, such as tumors.[9][10]
- **Advanced Diagnostics and Imaging:** Imaging agents can be attached to the nanoparticles for applications in magnetic resonance imaging (MRI), fluorescence imaging, and other diagnostic modalities.[9]

Quantitative Data on Nanoparticle Modification

The surface modification of nanoparticles with PEG linkers induces significant changes in their physicochemical properties, which are critical for their biological performance.

Table 1: Representative Physicochemical Properties of Nanoparticles Before and After PEGylation

Nanoparticle Type	Modification	Hydrodynamic Diameter (nm)	Zeta Potential (mV)	Reference
Itraconazole-loaded NPs	None	253	-30.1	[4]
Itraconazole-loaded NPs	After PEG grafting	286	-18.6	[4]
Polysaccharide-based NPs	Amine-functionalized	~200-250	(Not specified)	[11]
Polysaccharide-based NPs	After 5 kDa PEGylation	~200-250 (no aggregation)	(Not specified)	[11]

Table 2: Effect of PEGylation on Protein Adsorption and Cellular Uptake

Nanoparticle System	Key Finding	Quantitative Impact	Reference
PLA-PEG NPs (5 kDa PEG)	Protein Adsorption	Drastic reduction in protein adsorption when PEG content increased from 2% to 5% w/w.	[3]
PS NPs (3.4 kDa PEG)	Protein Adsorption	90% reduced adsorption of proteins in human plasma compared to uncoated NPs.	[3]
Gold Nanoparticles (AuNPs)	Protein Corona	PEGylation does not completely inhibit protein adsorption, but surface chemistry and size are major factors.	[12]
10 nm AuNPs with AS1411	Tumor Cell Uptake (in vivo)	PEGylation significantly increased the uptake by tumor cells.	[13]
Polysaccharide-based NPs	Immune Cell Binding	PEGylation decreases unspecific cell uptake in various primary immune cell types.	[11]

Experimental Protocols

The following protocols provide a framework for the surface modification of nanoparticles using **Azido-PEG5-azide** and subsequent functionalization via click chemistry.

Protocol 1: Surface Modification of Nanoparticles with **Azido-PEG5-azide**

This protocol describes a general method for attaching **Azido-PEG5-azide** to nanoparticles that have been pre-functionalized with a suitable reactive group (e.g., amines, thiols). The example below details the modification of amine-functionalized iron oxide nanoparticles (IONPs).

Materials:

- Amine-functionalized nanoparticles (e.g., IONPs)
- **Azido-PEG5-azide**
- Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
- Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
- Non-solvent for precipitation (e.g., diethyl ether)
- Washing solvents (e.g., reaction solvent, acetone)

Procedure:

- **Dispersion:** Disperse the amine-functionalized nanoparticles in anhydrous DMF at a concentration of 1-5 mg/mL. Ensure a homogenous dispersion by sonication for 15-20 minutes.
- **Reagent Addition:** In a separate vial, dissolve **Azido-PEG5-azide** in anhydrous DMF. Add this solution to the nanoparticle dispersion. A 5 to 10-fold molar excess of the PEG linker relative to the estimated surface amine groups is recommended.
- **Base Addition:** Add a non-nucleophilic base, such as DIPEA, to the reaction mixture to act as a proton scavenger.
- **Reaction:** Allow the reaction to proceed for 24-48 hours at room temperature with continuous gentle stirring or mixing.
- **Purification (Precipitation):** Precipitate the functionalized nanoparticles by adding a non-solvent like diethyl ether to the reaction mixture.

- Purification (Washing): Collect the nanoparticles using a strong magnet (for IONPs) or by centrifugation.^[1] Discard the supernatant.
- Wash the nanoparticles extensively (at least 3 times) with the reaction solvent (DMF) and then with a more volatile solvent like acetone to remove unreacted reagents and byproducts.^[1]
- Drying: Dry the final product (Azido-PEG-NPs) under vacuum.

Characterization:

- FTIR Spectroscopy: Confirm the presence of the azide group with its characteristic peak around 2100 cm⁻¹.^[1]
- Dynamic Light Scattering (DLS): Measure the change in hydrodynamic diameter and polydispersity index to confirm surface modification.
- Zeta Potential: Measure the change in surface charge.
- Thermogravimetric Analysis (TGA): Quantify the amount of PEG linker grafted onto the nanoparticle surface.^{[1][3]}

Protocol 2: Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a targeting ligand, fluorescent dye) to the surface of the Azido-PEG-NPs.

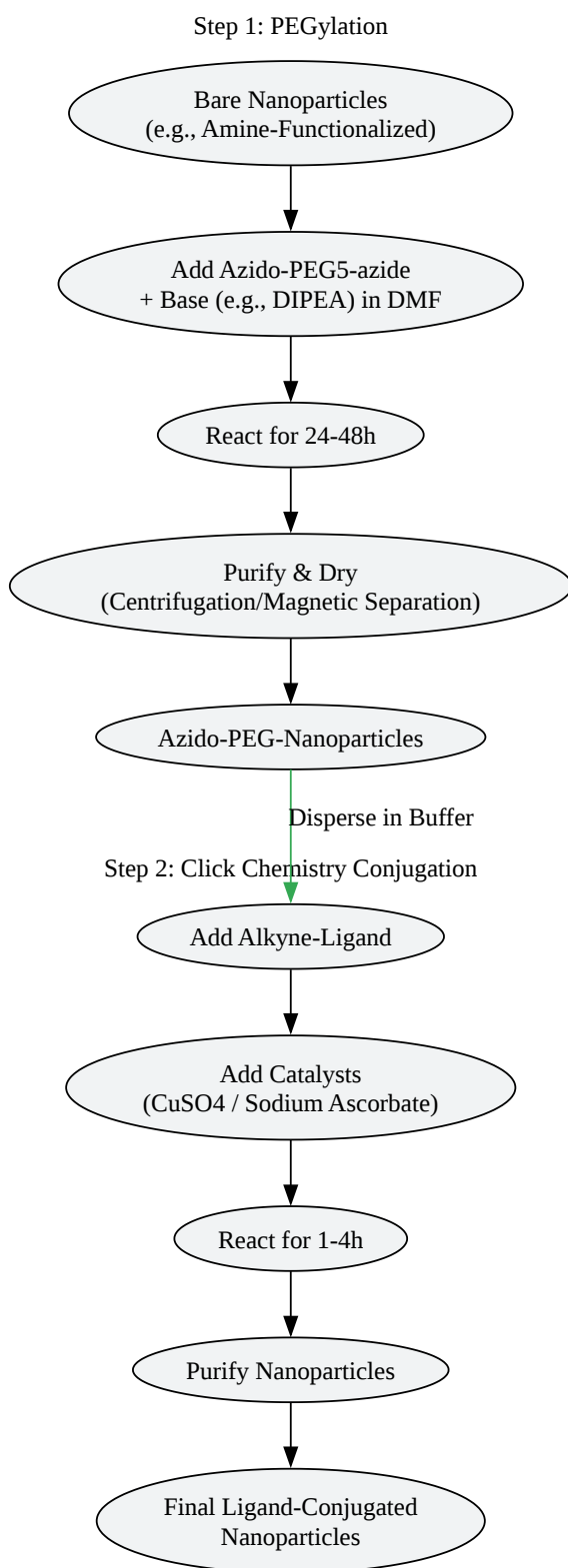
Materials:

- Azido-PEG-NPs (from Protocol 1)
- Alkyne-functionalized molecule of interest
- Deionized water or appropriate buffer (e.g., PBS)
- Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water)
- Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

Procedure:

- Dispersion: Disperse the Azido-PEG-NPs in deionized water or a suitable buffer.
- Reagent Addition: Add the alkyne-functionalized molecule to the nanoparticle dispersion. The molar ratio of the alkyne molecule to the surface azide groups will depend on the desired degree of functionalization.
- Catalyst Addition: Add the freshly prepared sodium ascorbate solution to the mixture, followed by the CuSO_4 solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO_4 .^[1]
- Reaction: Allow the click reaction to proceed for 1-4 hours at room temperature with gentle mixing, protected from light.^[1]
- Purification: Purify the functionalized nanoparticles to remove the copper catalyst, excess ligand, and byproducts. This is typically achieved through repeated cycles of centrifugation and resuspension or via magnetic separation for magnetic nanoparticles.

Visualizations



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NP—PEG—N₃

>];

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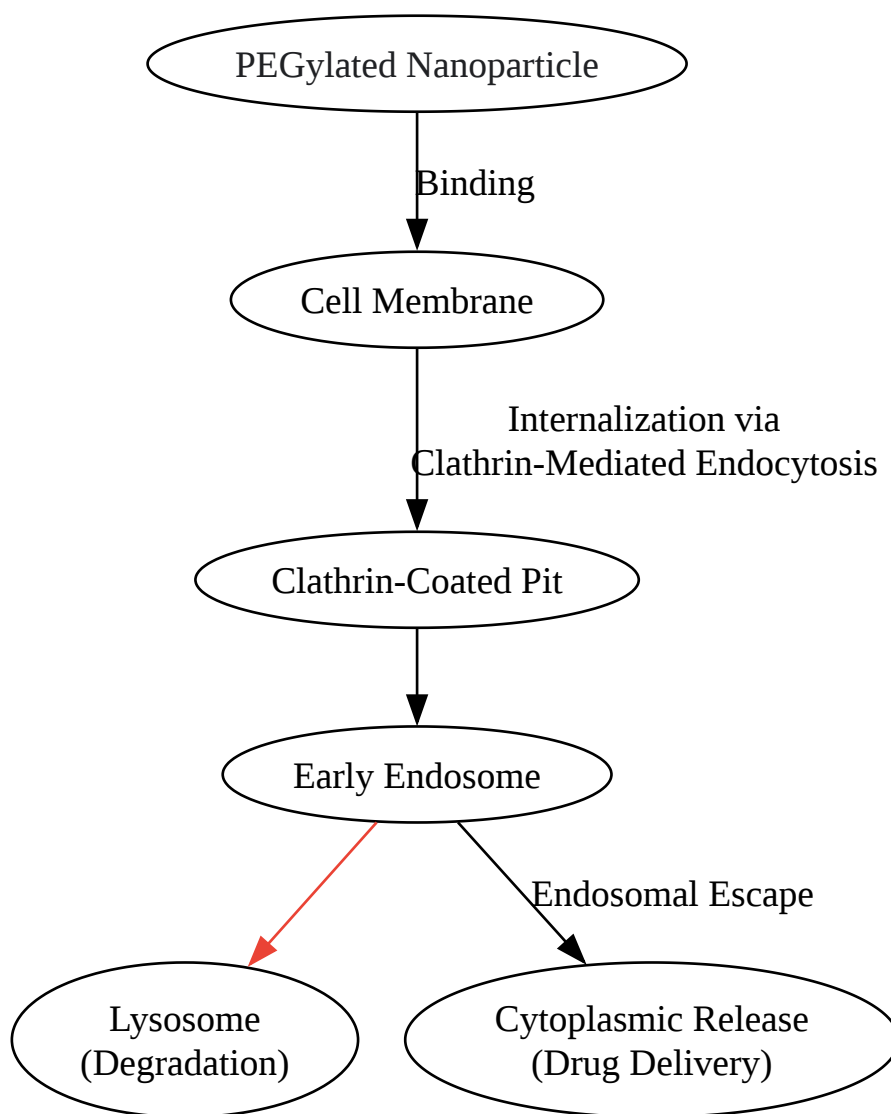
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